Hexahydro-1H-spiro[cyclopenta[b]pyrrole-3,4'-oxane is a complex organic compound characterized by its unique spirocyclic structure, which incorporates a cyclopenta[b]pyrrole moiety fused with an oxane ring. This compound belongs to the family of spiro compounds, which are cyclic compounds that contain two or more rings sharing a single atom. The specific arrangement of atoms in this compound contributes to its unique chemical properties and potential applications in various scientific fields.
The compound is cataloged in chemical databases such as PubChem, which provides comprehensive data about its molecular structure, synthesis methods, and potential applications. The IUPAC name for this compound is (3aS,6aS)-spiro[2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole-3,4'-oxane], indicating its stereochemistry and structural features .
Hexahydro-1H-spiro[cyclopenta[b]pyrrole-3,4'-oxane is classified under spirocyclic compounds and specifically falls into the category of nitrogen-containing heterocycles due to the presence of the pyrrole ring. These compounds are of significant interest in medicinal chemistry and materials science due to their unique structural properties and biological activities.
The synthesis of Hexahydro-1H-spiro[cyclopenta[b]pyrrole-3,4'-oxane typically involves multi-step organic reactions. One common method includes:
The reaction conditions must be carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it more scalable for industrial applications .
The molecular structure of Hexahydro-1H-spiro[cyclopenta[b]pyrrole-3,4'-oxane includes:
The molecular formula for Hexahydro-1H-spiro[cyclopenta[b]pyrrole-3,4'-oxane is C11H19NO. The InChI representation is InChI=1S/C11H19NO/c1-2-9-10(3-1)12-8-11(9)4-6-13-7-5-11/h9-10,12H,1-8H2/t9-,10+/m1/s1 .
Hexahydro-1H-spiro[cyclopenta[b]pyrrole-3,4'-oxane can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for Hexahydro-1H-spiro[cyclopenta[b]pyrrole-3,4'-oxane involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application context .
Hexahydro-1H-spiro[cyclopenta[b]pyrrole-3,4'-oxane is characterized by:
Key chemical properties include:
Relevant data on stability under different conditions (temperature, pH) should also be considered during practical applications .
Hexahydro-1H-spiro[cyclopenta[b]pyrrole-3,4'-oxane has potential applications in various scientific fields:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: